molecular formula C14H8Cl2N2OS2 B3720131 2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one

2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one

Cat. No. B3720131
M. Wt: 355.3 g/mol
InChI Key: OJFNDYGSXKVVRZ-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one, commonly known as DTT, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DTT has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of DTT is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways. DTT has been found to inhibit the activity of protein kinases, which are enzymes that play a key role in cellular signaling. This inhibition leads to the suppression of cell growth and the induction of apoptosis in cancer cells. DTT has also been found to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV.
Biochemical and Physiological Effects:
DTT has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the replication of HIV, and inhibit the production of pro-inflammatory cytokines. DTT has also been found to exhibit antioxidant activity, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

DTT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, DTT also has several limitations. It is unstable in aqueous solutions, and its activity may be affected by pH and temperature. In addition, DTT has not been extensively studied in vivo, and its toxicity profile is not well understood.

Future Directions

There are several future directions for the research of DTT. One area of research could focus on the optimization of its synthesis method to improve its stability and activity. Another area of research could focus on the development of DTT derivatives with improved potency and selectivity. In addition, further studies are needed to elucidate the mechanism of action of DTT and its potential therapeutic applications in vivo.

Scientific Research Applications

DTT has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. DTT has also been found to exhibit antiviral activity against hepatitis B virus and human immunodeficiency virus (HIV). In addition, DTT has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS2/c15-9-4-1-5-10(12(9)16)17-14-18-13(19)11(21-14)7-8-3-2-6-20-8/h1-7H,(H,17,18,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFNDYGSXKVVRZ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)/C(=C/C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Reactant of Route 2
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Reactant of Route 3
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Reactant of Route 4
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Reactant of Route 5
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
Reactant of Route 6
2-[(2,3-dichlorophenyl)amino]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one

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